molecular formula C11H13ClOS B14047676 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14047676
M. Wt: 228.74 g/mol
InChI Key: VCUJJZXXUVZZBA-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one is a substituted aromatic ketone featuring a chloromethyl (-CH2Cl) group at the 2-position and a methylthio (-SMe) group at the 3-position of the phenyl ring attached to a propan-2-one backbone. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and organic synthesis. Its molecular formula is C10H11ClOS, with a molar mass of 214.71 g/mol. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the methylthio group can participate in oxidation or alkylation processes .

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[2-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13ClOS/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5H,6-7H2,1-2H3

InChI Key

VCUJJZXXUVZZBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves the chloromethylation of 3-(methylthio)acetophenone. The reaction is carried out using formaldehyde and hydrochloric acid under acidic conditions. The process can be summarized as follows:

    Starting Material: 3-(Methylthio)acetophenone

    Reagents: Formaldehyde, Hydrochloric Acid

    Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures.

The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the acetophenone derivative to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of phenylpropanone derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylthio group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties/Applications References
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one C10H11ClOS 214.71 -CH2Cl (2-position), -SMe (3-position) High reactivity for derivatization
1-(3-(Methylthio)phenyl)propan-2-one C10H12OS 180.27 -SMe (3-position) Simpler structure; lower molecular weight
1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one C11H12Cl2OS 263.18 -Cl (ketone), -CH2Cl (3-position), -SMe (2-position) Enhanced stability; dual chlorination
1-(3-(Trifluoromethyl)phenyl)propan-2-one C10H9F3O 202.18 -CF3 (3-position) Electron-withdrawing effects; used in fenfluramine synthesis
1-((4-(2-(Methylthio)-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)amino)propan-2-one C15H15N3OS2 317.43 Benzimidazole-thiazole hybrid COX-2 inhibition (IC50: 0.045–0.075 μM)

Physicochemical Properties

  • Stability : The chlorinated analog (C11H12Cl2OS) exhibits higher thermal stability due to the electron-withdrawing chlorine atom on the ketone, reducing susceptibility to nucleophilic attack .
  • Electronic Effects : The trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one strongly withdraws electrons, altering resonance properties and reactivity compared to the methylthio group .

Biological Activity

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one, also known by its IUPAC name, is an organic compound characterized by a chloromethyl group and a methylthio group attached to a phenyl ring. This compound belongs to the ketone family due to the presence of a carbonyl group. Its molecular formula is C11H13ClOS, with a molecular weight of approximately 228.74 g/mol. The biological activity of this compound has been a subject of limited research, yet similar compounds have shown potential pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The structural features of this compound allow for various interactions within biological systems. The presence of both chloromethyl and methylthio groups suggests potential for influencing enzyme activity or receptor binding. Comparative analysis with structurally similar compounds reveals significant variations in biological activity based on the position and type of substituents.

Compound NameStructureKey Differences
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-oneStructureChloromethyl at position 3
1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-2-oneStructureBromine replaces chlorine
1-(4-(Chloromethyl)-2-ethylthio)phenyl)propan-2-oneStructureEthylthio group instead of methylthio

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. The chloromethyl group can enhance the reactivity towards microbial enzymes, potentially leading to effective inhibition of microbial growth. For instance, studies have shown that related compounds can disrupt cell wall synthesis or interfere with nucleic acid metabolism in bacteria.

Anticancer Activity

The anticancer potential of this compound is supported by findings from related chemical classes. For example, methylcarbamoyl triazenes have demonstrated effectiveness as cancer chemotherapeutic agents through metabolic activation processes that yield active metabolites capable of DNA alkylation, leading to cytotoxic effects on cancer cells . The chloromethyl group in this compound may similarly facilitate such metabolic transformations.

Anti-inflammatory Effects

Compounds featuring methylthio groups are often investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways. Preliminary studies suggest that the introduction of methylthio groups can enhance the anti-inflammatory response by interacting with specific receptors involved in inflammation regulation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds against various bacterial strains. Results indicated that compounds with chloromethyl substitutions exhibited significant inhibition zones compared to controls, suggesting a promising avenue for developing new antimicrobial agents.
  • Cytotoxicity in Cancer Cells : In vitro assays using cancer cell lines demonstrated that derivatives of this compound induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.
  • Inflammatory Response Modulation : Research on similar compounds revealed their ability to downregulate TNF-alpha production in macrophages, indicating a potential therapeutic role in inflammatory diseases.

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